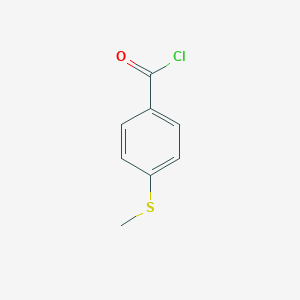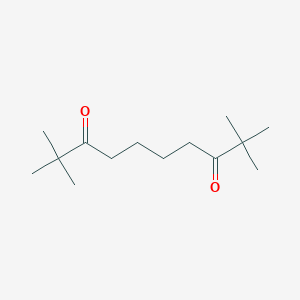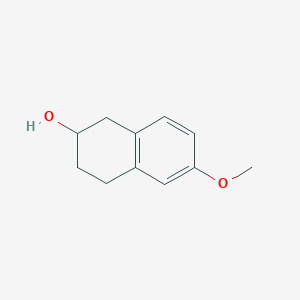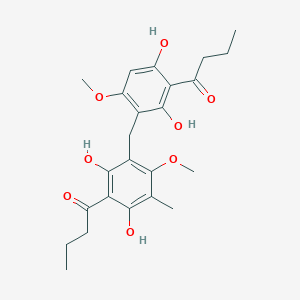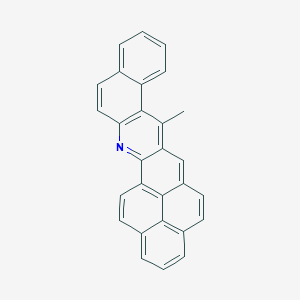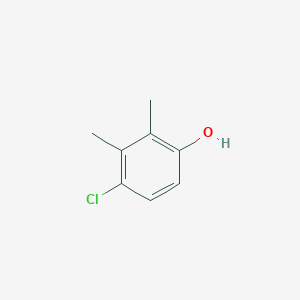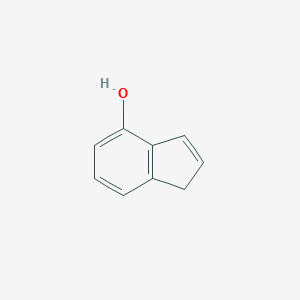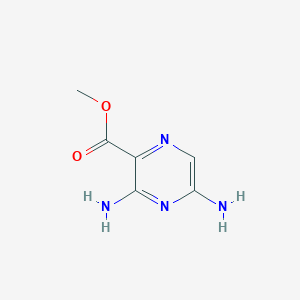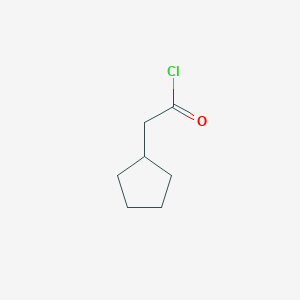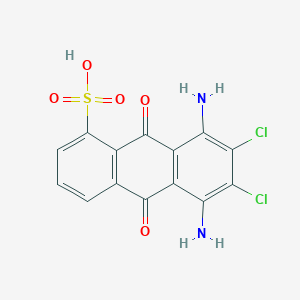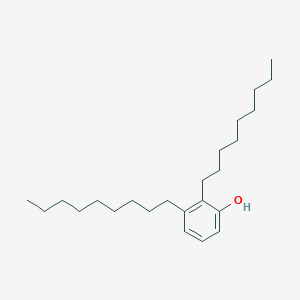![molecular formula C27H58O4Si2 B075175 2,3-Bis[(trimethylsilyl)oxy]propyl stearate CAS No. 1188-75-6](/img/structure/B75175.png)
2,3-Bis[(trimethylsilyl)oxy]propyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(trimethylsilyl)oxy]propyl stearate (BTMSPS) is a synthetic compound that has gained interest among researchers due to its unique properties. It is a derivative of stearic acid, a saturated fatty acid commonly found in animal and vegetable fats. BTMSPS is a lipophilic compound that is soluble in organic solvents and has been used in various scientific research applications.
Mécanisme D'action
2,3-Bis[(trimethylsilyl)oxy]propyl stearate is believed to work by forming a monolayer at the interface between two immiscible phases, such as oil and water. This monolayer reduces the surface tension between the two phases, allowing them to mix more easily. 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has also been shown to form micelles in solution, which can solubilize hydrophobic compounds.
Effets Biochimiques Et Physiologiques
2,3-Bis[(trimethylsilyl)oxy]propyl stearate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising material for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis[(trimethylsilyl)oxy]propyl stearate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it useful for applications that require lipophilic compounds. However, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has some limitations, including its limited solubility in water and its tendency to form aggregates in solution.
Orientations Futures
There are several future directions for the use of 2,3-Bis[(trimethylsilyl)oxy]propyl stearate in scientific research. One potential application is in the synthesis of mesoporous materials, which have a wide range of applications in catalysis, sensing, and drug delivery. 2,3-Bis[(trimethylsilyl)oxy]propyl stearate could also be used as a coating material for biomedical implants, as it is biocompatible and can reduce the risk of infection. Finally, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate could be used in the development of new drug delivery systems, as it can solubilize hydrophobic compounds and improve their bioavailability.
Méthodes De Synthèse
2,3-Bis[(trimethylsilyl)oxy]propyl stearate can be synthesized through a two-step process. Firstly, stearic acid is reacted with trimethylsilyl chloride to form the corresponding trimethylsilyl ester. In the second step, the trimethylsilyl ester is reacted with 3-bromopropyl trimethylsilane to form 2,3-Bis[(trimethylsilyl)oxy]propyl stearate.
Applications De Recherche Scientifique
2,3-Bis[(trimethylsilyl)oxy]propyl stearate has been used in various scientific research applications, including as a surfactant, emulsifier, and lubricant. It has also been used as a coating material for various substrates, including glass, metal, and plastic. In addition, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has been used in drug delivery systems and as a template for the synthesis of mesoporous materials.
Propriétés
Numéro CAS |
1188-75-6 |
|---|---|
Nom du produit |
2,3-Bis[(trimethylsilyl)oxy]propyl stearate |
Formule moléculaire |
C27H58O4Si2 |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
2,3-bis(trimethylsilyloxy)propyl octadecanoate |
InChI |
InChI=1S/C27H58O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)29-24-26(31-33(5,6)7)25-30-32(2,3)4/h26H,8-25H2,1-7H3 |
Clé InChI |
DPQSOLLSNCYGEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



